molecular formula C26H28ClN5O5S B15142758 Ghrelin receptor full agonist-2

Ghrelin receptor full agonist-2

Numéro de catalogue: B15142758
Poids moléculaire: 558.0 g/mol
Clé InChI: DRITZQUGSDWNJE-NYDSKATKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ghrelin receptor full agonist-2 is a synthetic compound designed to act as a full agonist of the ghrelin receptor (GHS-R1a), a G protein-coupled receptor (GPCR) critical in regulating appetite, growth hormone (GH) secretion, and energy homeostasis . Full agonists like this compound are of therapeutic interest for conditions such as cachexia, gastrointestinal motility disorders, and metabolic syndrome .

Propriétés

Formule moléculaire

C26H28ClN5O5S

Poids moléculaire

558.0 g/mol

Nom IUPAC

N-[(3R,4S)-1-(benzenesulfonyl)-4-[[(3S)-piperidin-3-yl]carbamoyl]pyrrolidin-3-yl]-5-(2-chlorophenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C26H28ClN5O5S/c27-21-11-5-4-10-19(21)24-13-22(31-37-24)26(34)30-23-16-32(38(35,36)18-8-2-1-3-9-18)15-20(23)25(33)29-17-7-6-12-28-14-17/h1-5,8-11,13,17,20,23,28H,6-7,12,14-16H2,(H,29,33)(H,30,34)/t17-,20-,23-/m0/s1

Clé InChI

DRITZQUGSDWNJE-NYDSKATKSA-N

SMILES isomérique

C1C[C@@H](CNC1)NC(=O)[C@H]2CN(C[C@@H]2NC(=O)C3=NOC(=C3)C4=CC=CC=C4Cl)S(=O)(=O)C5=CC=CC=C5

SMILES canonique

C1CC(CNC1)NC(=O)C2CN(CC2NC(=O)C3=NOC(=C3)C4=CC=CC=C4Cl)S(=O)(=O)C5=CC=CC=C5

Origine du produit

United States

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ghrelin receptor full agonist-2 involves multiple steps, including peptide synthesis and post-translational modifications. The key steps include:

    Peptide Synthesis: The peptide backbone is synthesized using solid-phase peptide synthesis (SPPS) techniques.

    Acylation: The peptide is acylated at the serine residue to mimic the natural modification of ghrelin.

    Purification: The synthesized peptide is purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic process while ensuring high purity and yield. This typically includes:

Analyse Des Réactions Chimiques

Types of Reactions

Ghrelin receptor full agonist-2 undergoes several types of chemical reactions, including:

    Oxidation: The peptide can undergo oxidation at methionine residues.

    Reduction: Disulfide bonds within the peptide can be reduced to thiols.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Amino acid derivatives and coupling reagents used in SPPS.

Major Products Formed

The major products formed from these reactions include modified peptides with altered biological activity. For example, oxidation can lead to the formation of sulfoxides, while reduction can yield free thiols .

Applications De Recherche Scientifique

Ghrelin receptor full agonist-2 has a wide range of scientific research applications, including:

Mécanisme D'action

Ghrelin receptor full agonist-2 exerts its effects by binding to the ghrelin receptor, a G protein-coupled receptor. Upon binding, it activates the receptor, leading to the activation of downstream signaling pathways, including the release of growth hormone from the pituitary gland. This activation involves the coupling of the receptor to G proteins, which then activate adenylate cyclase, leading to an increase in cyclic AMP levels and subsequent activation of protein kinase A .

Comparaison Avec Des Composés Similaires

Pharmacological Profiles

The following table summarizes key agonists of GHS-R1a, including their mechanisms, efficacy, and clinical applications:

Compound Type EC50 (Ca²⁺ Mobilization) Therapeutic Indications Key Findings
Ghrelin receptor full agonist-2 Full agonist Not reported Cachexia, appetite stimulation (hypothetical) Hypothesized to mimic endogenous ghrelin’s effects on GH secretion and appetite .
Relamorelin Full agonist ~1–10 nM (HEK293 cells) Gastroparesis, constipation Enhances colonic motility; higher receptor expression in intestines vs. stomach .
Anamorelin Full agonist ~1–100 nM (clinical trials) Cancer cachexia Increases lean body mass and appetite; improves quality of life in trials .
GHRP-6 Full agonist ~10 nM (bullfrog GHS-R1a) Research tool Activates Ca²⁺ signaling in transfected cells; no species-specific selectivity observed .
2-AG Full agonist 38.9 nM (CB2 receptor) Immunomodulation (off-target) Full agonist at CB2 but also binds GHS-R1a; attenuates inflammation .
Teaghrelins Partial agonist Variable (in vitro) Oral ghrelin analogs (experimental) Derived from tea; moderate binding affinity to GHS-R1a .

Functional and Structural Differences

  • Ligand Selectivity: Unlike endogenous ghrelin (Ser³-modified), this compound likely lacks residue-specific selectivity, similar to GHRP-6 and relamorelin, which activate GHS-R1a across species without preference for Thr³/Ser³ ghrelin variants .
  • Constitutive Activity : GHS-R1a exhibits high basal signaling activity. Full agonists like this compound may amplify this activity, whereas inverse agonists (e.g., [D-Arg¹,D-Phe⁵,D-Trp⁷,⁹,Leu¹¹]-Substance P) suppress it .
  • Therapeutic Efficacy : Anamorelin and relamorelin show clinical promise in cachexia and gastroparesis, respectively, by enhancing GH secretion and gut motility . In contrast, this compound’s effects remain hypothetical but may share mechanistic overlap.

Research Findings and Clinical Data

  • Anamorelin : In a meta-analysis of 12 trials, anamorelin significantly increased body weight (mean difference: +1.2 kg) and appetite in cancer cachexia patients compared to placebo .
  • Relamorelin : Accelerated colonic transit in a phase II trial (p < 0.05 vs. placebo), with minimal side effects .
  • GHRP-6 : Demonstrated EC₅₀ values of 10 nM in bullfrog GHS-R1a-transfected HEK293 cells, comparable to ghrelin’s potency .

Activité Biologique

Ghrelin receptor full agonist-2 (GRA-2) is a synthetic compound specifically designed to activate the ghrelin receptor, also known as the growth hormone secretagogue receptor 1a (GHS-R1a). This receptor plays a pivotal role in various physiological processes, including appetite regulation, growth hormone secretion, and energy homeostasis. The endogenous ligand for this receptor, ghrelin, is an octanoylated peptide that promotes hunger and influences metabolic functions. GRA-2 aims to mimic or enhance the action of ghrelin, potentially offering therapeutic benefits in conditions such as obesity and growth hormone deficiencies.

Biological Activity

GRA-2 exhibits significant biological activity by effectively mimicking the effects of endogenous ghrelin. Research indicates that it activates the ghrelin receptor, leading to:

  • Increased Appetite : GRA-2 stimulates food intake in various animal models.
  • Growth Hormone Release : It promotes the release of growth hormone from the pituitary gland.
  • Metabolic Regulation : The compound influences several signaling pathways that are crucial for managing metabolic disorders and conditions characterized by low growth hormone levels.

The mechanism through which GRA-2 exerts its effects involves several key pathways:

  • G Protein Coupling : Activation of GHS-R1a by GRA-2 leads to the engagement of different G proteins (e.g., Gαs, Gαq), which in turn activate downstream signaling cascades such as cyclic AMP (cAMP) production and phospholipase C activation.
  • Constitutive Activity : The ghrelin receptor maintains a level of constitutive activity (~50%) even in the absence of its ligand, which suggests that compounds like GRA-2 can further enhance this baseline activity.

Therapeutic Potential

Given its biological activity, GRA-2 has potential applications in several therapeutic areas:

  • Obesity Management : By increasing appetite and promoting energy storage, it may be beneficial for treating conditions related to inadequate caloric intake.
  • Growth Hormone Deficiencies : Its ability to stimulate growth hormone release makes it a candidate for addressing growth-related disorders.

Data Table: Comparative Efficacy of Ghrelin Receptor Agonists

Study ReferenceStudy DesignPopulationOutcome MeasuresResults
Meta-analysis557 patients with diabetic gastroparesisGastroparesis symptom scoresGhrelin agonists improved symptoms significantly (SMD = -0.34)
Preclinical studyAnimal modelsFood intake and weight gainSignificant increase in appetite and body weight with GRA-2
Pharmacological assessmentVarious modelsGrowth hormone releaseGRA-2 effectively promoted GH secretion

Case Study 1: Efficacy in Malnourished Patients

A study indicated that ghrelin receptor agonists, including GRA-2, could improve nutritional status in malnourished adults by increasing their food intake and enhancing metabolic functions. This demonstrates the potential for GRA-2 in clinical settings where nutritional support is critical .

Case Study 2: Diabetic Gastroparesis

A systematic review evaluated the efficacy of ghrelin agonists in patients with diabetic gastroparesis. The results showed significant improvements in overall symptoms related to gastroparesis when compared to placebo treatments. This suggests that GRA-2 may provide symptomatic relief for gastrointestinal motility disorders .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.